![molecular formula C21H26N6O3 B5509870 N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)

N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

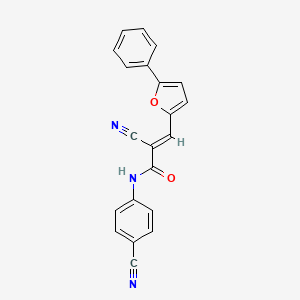

Synthesis Analysis

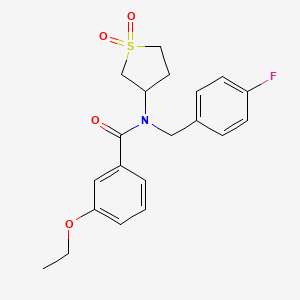

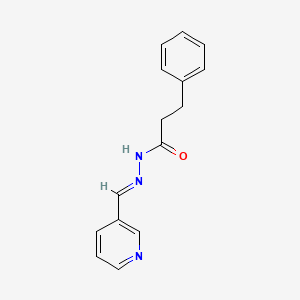

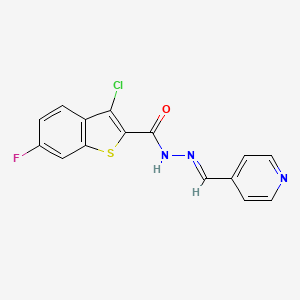

The synthesis of related compounds often involves multi-step chemical reactions that combine different building blocks to form the desired complex molecule. For instance, the synthesis of benzodifuranyl derivatives, as described by Abu‐Hashem et al. (2020), involves reactions of visnagenone or khellinone with amino thiouracils, leading to heterocyclic compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similar synthetic strategies might be applicable for the target compound, emphasizing the construction of its complex framework through strategic coupling reactions and functional group transformations.

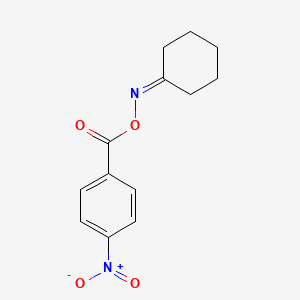

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings and nitrogen-containing functional groups, which can significantly influence the compound's chemical behavior and interactions. The structural analysis of closely related molecules, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveals similar molecular conformations but different intermolecular interactions depending on the substituents, as found by Mahesha et al. (2019) (Mahesha et al., 2019). This highlights the importance of detailed structural analysis in understanding the potential chemical and physical properties of the compound .

Chemical Reactions and Properties

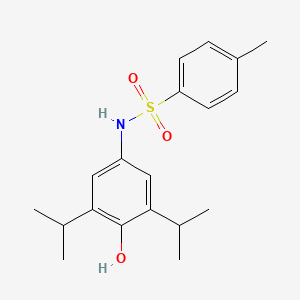

The compound's chemical reactivity can be influenced by its functional groups. Piperazine and pyrimidinyl units, for example, are known to partake in various chemical reactions, including nucleophilic substitutions and coupling reactions, which can be used to further modify the molecule or to study its interaction with biological targets. The synthesis and pharmacological evaluation of related compounds, such as those by Krishnamurthy et al. (2011), involve reactions that introduce sulfonamide and carboxamide groups, indicating a wide range of possible chemical modifications (Krishnamurthy et al., 2011).

Scientific Research Applications

Antineoplastic Applications

Flumatinib, a compound structurally related to "N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide", has been investigated for its antineoplastic properties, specifically in the treatment of chronic myelogenous leukemia (CML). It is a tyrosine kinase inhibitor currently in Phase I clinical trials in China. The study focused on identifying the metabolites of flumatinib in CML patients to understand its main metabolic pathways, revealing insights into N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as major processes (Gong et al., 2010).

Analgesic and Anti-Inflammatory Applications

Novel benzodifuranyl compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, related structurally to the requested compound by featuring complex heterocyclic frameworks, showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to sodium diclofenac in some cases (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A series of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against several strains of bacteria and fungi. These compounds, by virtue of their structural similarity to the specified chemical, indicate the potential for antimicrobial applications (Desai et al., 2016).

Anti-Tubercular Agents

In the search for potent anti-tubercular agents, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. These studies highlight the relevance of such compounds in developing new treatments for tuberculosis (Srinivasarao et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c28-21(23-16-4-5-17-18(14-16)30-15-29-17)27-12-10-25(11-13-27)19-6-7-22-20(24-19)26-8-2-1-3-9-26/h4-7,14H,1-3,8-13,15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYUNHZIOPOJRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)